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molecular formula C17H22N4O2 B607928 Hdac-IN-20 CAS No. 1238944-56-3

Hdac-IN-20

Cat. No. B607928
M. Wt: 314.38
InChI Key: AOBJFQAKCMEONB-UHFFFAOYSA-N
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Patent
US08748458B2

Procedure details

HONH2 (50% aqueous, 2 mL) was added to II (140 mg, 0.43 mmol) in DMF (0.5 mL) and MeOH (2 mL) at rt. The reaction mixture was stirred for 24 h, after which the solvents were evaporated under reduced pressure. The resulting residue was dissolved and co-evaporated with toluene (2×2 mL) then was purified by silica gel column chromatography eluting with CH2Cl2/MeOH (100:4 to 100:25) to furnish III as a yellow oil (31 mg, 23%).
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mg
Type
reactant
Reaction Step One
Name
Quantity
0.5 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Yield
23%

Identifiers

REACTION_CXSMILES
[OH:1][NH2:2].C([O:5][C:6](=O)[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]([C:20]1[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1)C>CN(C=O)C.CO>[OH:1][NH:2][C:6](=[O:5])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][N:13]([C:20]1[CH:21]=[N:22][CH:23]=[CH:24][CH:25]=1)[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][N:15]=1

Inputs

Step One
Name
Quantity
2 mL
Type
reactant
Smiles
ON
Name
Quantity
140 mg
Type
reactant
Smiles
C(C)OC(CCCCCCN(C1=NC=CC=C1)C=1C=NC=CC1)=O
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
after which the solvents were evaporated under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved
CUSTOM
Type
CUSTOM
Details
then was purified by silica gel column chromatography
WASH
Type
WASH
Details
eluting with CH2Cl2/MeOH (100:4 to 100:25)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
ONC(CCCCCCN(C1=NC=CC=C1)C=1C=NC=CC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 31 mg
YIELD: PERCENTYIELD 23%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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